

An In-depth Technical Guide to 3-Hydroxy-4-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 3-Hydroxy-4-methoxyphenylboronic acid

CAS No.: 622864-48-6

Cat. No.: B1321528

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Hydroxy-4-methoxyphenylboronic acid, identified by its CAS number 622864-48-6, is a specialized aromatic boronic acid that has emerged as a critical reagent in organic synthesis and medicinal chemistry.^{[1][2]} Its unique structural features—a hydroxyl group and a methoxy group positioned ortho and meta to the boronic acid moiety—offer nuanced reactivity and opportunities for targeted molecular design. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its pivotal role in carbon-carbon bond formation, and its applications in the development of novel therapeutics, supported by established protocols and safety considerations.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's properties is fundamental to its effective application in research and development. The key physicochemical data for **3-Hydroxy-4-methoxyphenylboronic acid** are summarized below.

Property	Value	Source
CAS Number	622864-48-6	PubChem[2]
Molecular Formula	C ₇ H ₉ BO ₄	LookChem[1], PubChem[2]
Molecular Weight	167.96 g/mol	PubChem[2]
IUPAC Name	(3-hydroxy-4-methoxyphenyl)boronic acid	PubChem[2]
Melting Point	221 °C	LookChem[1]
Boiling Point (Predicted)	380.5 ± 52.0 °C	LookChem[1]
Density (Predicted)	1.32 ± 0.1 g/cm ³	LookChem[1]
pKa (Predicted)	8.63 ± 0.10	LookChem[1]
Appearance	White to off-white crystalline powder	Inferred from related compounds
Storage Temperature	2-8°C	LookChem[1]

Synthetic Pathway: A Plausible Approach

While specific industrial syntheses of **3-Hydroxy-4-methoxyphenylboronic acid** may be proprietary, a common and well-established method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic workflow starting from a commercially available precursor is outlined below.

Experimental Protocol: Synthesis of 3-Hydroxy-4-methoxyphenylboronic acid

This protocol is adapted from established procedures for similar methoxyphenylboronic acids. [3]

Step 1: Bromination of Guaiacol (2-methoxyphenol)

- To a solution of guaiacol in a suitable solvent (e.g., dichloromethane or acetic acid), add N-bromosuccinimide (NBS) portion-wise at 0°C.
- Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a solution of sodium thiosulfate.
- Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methoxyphenol.

Step 2: Protection of the Hydroxyl Group

- Dissolve the 4-bromo-2-methoxyphenol in a suitable solvent such as dichloromethane.
- Add a suitable protecting group, for example, tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine or imidazole.
- Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).
- Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the protected 1-bromo-4-methoxy-3-(tert-butyldimethylsilyloxy)benzene.

Step 3: Borylation via Lithium-Halogen Exchange

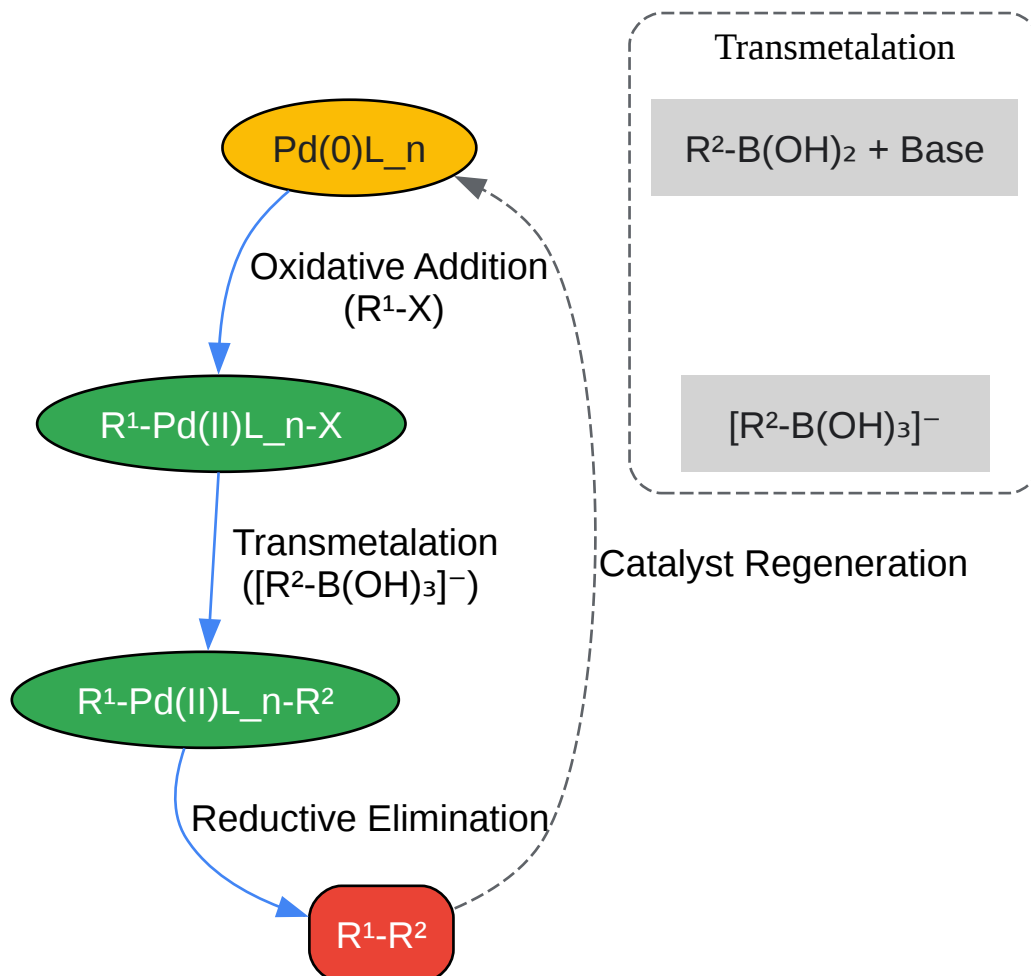
- Under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected aryl bromide in anhydrous tetrahydrofuran (THF) and cool to -78°C.
- Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70°C.
- Stir the mixture for approximately one hour at -78°C.
- Slowly add triisopropyl borate, again keeping the temperature below -70°C.

- Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

Step 4: Hydrolysis and Deprotection

- Cool the reaction mixture in an ice bath and slowly add an aqueous solution of a weak acid (e.g., 1 M hydrochloric acid) to hydrolyze the borate ester and remove the silyl protecting group.
- Stir vigorously for several hours at room temperature.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **3-Hydroxy-4-methoxyphenylboronic acid**.

Synthesis Workflow Diagram

Guaiacol → Bromination (NBS) → 4-Bromo-2-methoxyphenol → Hydroxyl Protection (e.g., TBDMSO) → Protected Aryl Bromide → Lithiation (n-BuLi) & Borylation (B(OiPr)₃) → Intermediate Boronate Ester → Acidic Hydrolysis & Deprotection → 3-Hydroxy-4-methoxyphenylboronic acid

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 3-Hydroxy-4-methoxyphenyl is found in numerous natural products and synthetic compounds with significant biological activity. The ability of **3-Hydroxy-4-methoxyphenylboronic acid** to introduce this moiety makes it a valuable tool for medicinal chemists.

- **Enzyme Inhibition:** Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue. The specific substitution pattern of this reagent can be exploited to design potent and selective enzyme inhibitors. [1]* **Scaffold for Bioactive Molecules:** It serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory agents and kinase inhibitors. [1][4] **The hydroxyl and methoxy groups can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.** [1]* **Biotechnology Applications:** Beyond direct therapeutic use, this boronic acid has potential applications in biotechnology. Its ability to form reversible covalent bonds with diols can be utilized in the development of biosensors for saccharide detection and in drug delivery systems. [1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with **3-Hydroxy-4-methoxyphenylboronic acid**.

- **Hazard Identification:** This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [5][6][7]* **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [5][8] **Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.** [5][6]* **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. [1][5]* **In case of Exposure:**
 - **Eyes:** Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. [6][8] * **Skin:** Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [6][8] * **Inhalation:** Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. [8] * **Ingestion:** Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice. [8]

Conclusion

3-Hydroxy-4-methoxyphenylboronic acid is more than just a chemical intermediate; it is a key enabler of innovation in synthetic and medicinal chemistry. Its role in the robust and

versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures that are central to the discovery of new drugs and advanced materials. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety practices, empowers researchers to fully leverage the potential of this valuable compound.

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